4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h7H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMXXNIGNTBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, specialized difluoromethylating agents, and efficient carboxylation techniques. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Molecular Structure and Formula
- Molecular Formula : C10H14F2O2
- Molecular Weight : 204.22 g/mol
- CAS Number : 1257397-59-3
The compound features a bicyclo[2.2.2]octane core, which contributes to its rigidity and unique reactivity patterns. The difluoromethyl group enhances its lipophilicity, potentially influencing its interactions with biological targets.
Organic Synthesis
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules through various reactions, including:
- Nucleophilic Substitution : The difluoromethyl group can participate in nucleophilic substitution reactions, making it useful in synthesizing derivatives with diverse functionalities.
- Carboxylic Acid Derivatives : The carboxylic acid moiety can be transformed into esters or amides, expanding the compound's utility in synthetic chemistry.
Biological Research
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : Compounds containing difluoromethyl groups often exhibit enhanced antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacteria and fungi due to its structural characteristics.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, with the compound showing promise in reducing inflammation markers in vitro.
Medicinal Chemistry
The compound's unique physicochemical properties make it a candidate for drug development:
- Enzyme Inhibition Studies : The interaction of this compound with enzymes can provide insights into enzyme mechanisms and protein-ligand interactions.
Specialty Chemicals Production
This compound is utilized in the production of specialty chemicals with unique properties, including:
- Fluorinated Compounds : The presence of fluorine can impart desirable characteristics such as increased stability and solubility.
- Polymer Chemistry : Its derivatives may be used to enhance the performance of polymers by improving their thermal and mechanical properties.
Material Science
The compound's unique structure allows for potential applications in material science, particularly in developing new materials with enhanced properties for coatings or adhesives.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various bicyclic compounds, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of the compound demonstrated its ability to modulate inflammatory pathways in vitro, highlighting its potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Methyl)bicyclo[2.2.2]octane-1-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to differences in lipophilicity and metabolic stability.
Uniqueness
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to participate in specific chemical reactions, making it a valuable molecule in various research and industrial applications .
Biological Activity
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 1257397-59-3) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14F2O2
- Molecular Weight : 204.21 g/mol
- Storage Conditions : Inert atmosphere, 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can lead to significant pharmacological effects:
- Cyclic AMP Modulation : Similar compounds have been shown to influence cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in cell signaling pathways involved in cell proliferation and apoptosis .
- Induction of Apoptosis : The compound may enhance ceramide levels, leading to increased apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of compounds related to bicyclo[2.2.2]octane structures:
- Cytotoxic Effects in Cancer Research : A study demonstrated that derivatives of bicyclo[2.2.2]octane exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (A549) and renal cancer (SN12C). The mechanisms involved included apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Pharmacological Applications : Research has indicated that compounds similar to this compound could serve as scaffolds for developing new therapeutic agents targeting specific pathways in cancer treatment, particularly through their ability to modulate intracellular signaling pathways like MAPK and PI3K/Akt .
- Inductive Effects on Acidity and Stability : Computational studies have shown that substituents on bicyclo[2.2.2]octane derivatives significantly influence their acidity and stability, which are critical for their biological activity and therapeutic potential .
Q & A
Basic: What are the optimized synthetic routes for 4-(difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid, and how do reaction parameters influence yield?
Methodological Answer:
The compound can be synthesized via copper-catalyzed C(sp³)-H functionalization, analogous to methods used for methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (e.g., using S-phenyl benzenethiosulfonate and carboxylic acid precursors). Key parameters include:
- Catalyst Loading : 10 mol% Cu(I) or Cu(II) salts.
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity.
- Temperature : Reactions typically proceed at 80–100°C to balance yield and side reactions.
- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product from impurities .
Basic: How does the difluoromethyl group at the 4-position affect acidity compared to other substituents in bicyclo[2.2.2]octane-1-carboxylic acids?
Methodological Answer:
The pKa of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is influenced by substituent electronegativity. For example:
- HO- : pKa ≈ 6.33
- Br- : pKa ≈ 6.08
- C2H5O2C- : pKa ≈ 6.31
The difluoromethyl group (CF₂H) likely reduces pKa further due to its strong electron-withdrawing effect (predicted <6.0 via Hammett correlations). Experimental validation requires potentiometric titration in aqueous-organic solvents (e.g., 50% ethanol) .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound with nucleophilic reagents?
Methodological Answer:
Discrepancies may arise from steric hindrance of the bicyclic framework or solvent-dependent electronic effects. To address this:
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.
- Computational Modeling : Compare transition-state energies for nucleophilic attack using DFT (e.g., B3LYP/6-31G* level) to assess steric vs. electronic contributions .
- Solvent Screening : Test polar (DMF) vs. nonpolar (toluene) media to isolate solvent effects .
Advanced: What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor or receptor modulator?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition, as seen in bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester studies) with IC₅₀ determination.
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptor binding, as in related amines) with [³H]-ligands and Scatchard analysis.
- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., p53/MDM2 inhibition assays, inspired by APG-115) .
Advanced: How can computational methods predict its interaction with biological targets like MDM2 or cyclooxygenase?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in MDM2’s hydrophobic pocket or COX-2’s active site.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Basic: What spectroscopic techniques are optimal for characterizing its stereochemistry and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm bicyclic structure and substituent position.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., amine salts).
- HRMS : Confirm molecular formula (C₁₀H₁₄F₂O₂) with <2 ppm error .
Advanced: How does its thermal stability compare to other bicyclic carboxylic acids in material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under nitrogen. Bicyclo[2.2.2]octane derivatives typically show Td >250°C due to rigid frameworks.
- DSC : Measure glass transition (Tg) or melting points for polymer composites. The difluoromethyl group may enhance thermal stability via reduced chain mobility .
Advanced: What strategies mitigate steric hindrance during derivatization (e.g., amide coupling)?
Methodological Answer:
- Activating Agents : Use HATU/DIPEA in DMF for efficient carboxylate activation.
- Microwave Synthesis : Enhance reaction rates at 100–120°C to overcome steric barriers.
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester for selective functionalization .
Basic: How does its LogP value compare to structurally similar compounds, and what methods determine lipophilicity?
Methodological Answer:
- Experimental LogP : Measure via shake-flask method (octanol/water partition) with HPLC quantification.
- Predicted LogP : Software tools (e.g., MarvinSuite) estimate values based on substituent contributions. The difluoromethyl group increases lipophilicity (predicted LogP ≈2.5) compared to hydroxyl (LogP ≈1.8) or carboxylate analogs .
Advanced: What in vivo models are appropriate for studying its pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models : Administer orally (5–50 mg/kg) to assess bioavailability and plasma half-life via LC-MS/MS.
- Toxicology : Perform acute toxicity studies (OECD 423) with histopathological analysis.
- Metabolite Profiling : Use UPLC-QTOF to identify Phase I/II metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
